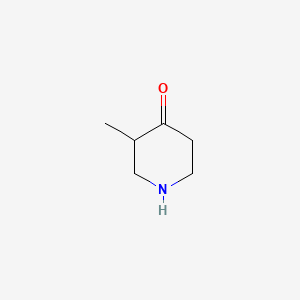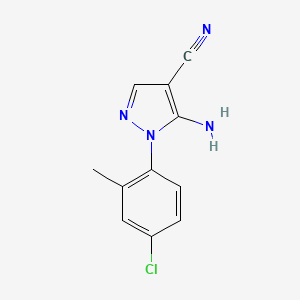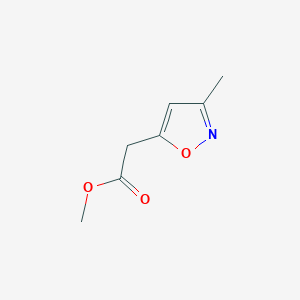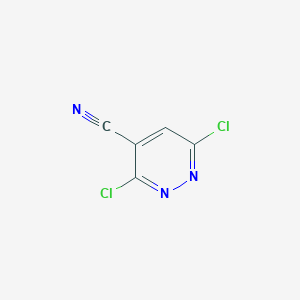![molecular formula C8H8N2 B1313987 2-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 65645-56-9](/img/structure/B1313987.png)
2-Methyl-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
2-Methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 . It is a white solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Methyl-1H-pyrrolo[2,3-c]pyridine is 1S/C8H8N2/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5,10H,1H3 . This indicates the presence of a pyrrole and a pyridine ring in the structure.Physical And Chemical Properties Analysis
2-Methyl-1H-pyrrolo[2,3-c]pyridine is a white solid at room temperature . It has a melting point of 171-174°C .Applications De Recherche Scientifique
1. Use in Anticancer and Antiarthritic Drug Development
- Summary of Application : 2-Methyl-1H-pyrrolo[2,3-c]pyridine derivatives have shown inhibitory effects against FMS kinase . This kinase is a type of enzyme that can regulate cell growth and survival, and its dysregulation is often associated with cancer.
- Results or Outcomes : The derivatives of 2-Methyl-1H-pyrrolo[2,3-c]pyridine are promising candidates for anticancer and antiarthritic drug development .
2. Use in MPS1 Inhibition
- Summary of Application : 2-Methyl-1H-pyrrolo[2,3-c]pyridine has been used as a scaffold in the development of orally bioavailable small-molecule inhibitors of MPS1 . MPS1 is a kinase involved in cell division, and its inhibition is a potential strategy for cancer treatment.
- Methods of Application : The development of these inhibitors was enabled by structure-based design and cellular characterization of MPS1 inhibition .
- Results or Outcomes : The study resulted in the discovery of orally bioavailable small-molecule inhibitors of MPS1 .
Safety And Hazards
The safety information for 2-Methyl-1H-pyrrolo[2,3-c]pyridine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Orientations Futures
While specific future directions for 2-Methyl-1H-pyrrolo[2,3-c]pyridine are not mentioned in the search results, research on related compounds suggests potential areas of interest. For instance, pyrrolopyrazine derivatives have shown a range of biological activities, suggesting potential for further exploration in pharmaceutical applications . Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, indicating potential for development in cancer therapy .
Propriétés
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVMDRQBWSQEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496835 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
65645-56-9 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)






